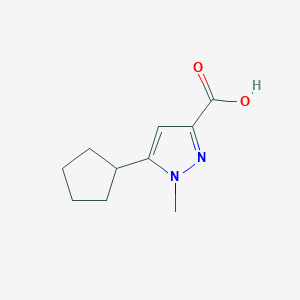
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 .
Synthesis Analysis
The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Molecular Structure Analysis
The molecular structure of “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” includes a cyclopentyl group attached to the 5-position of a pyrazole ring, which also carries a methyl group at the 1-position and a carboxylic acid group at the 3-position .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to form a wide variety of pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” include a molecular weight of 194.23, and it appears as a powder . The compound has a melting point range of 123-128°C .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related pyrazole compounds emphasizes advancements in synthetic methodologies. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid demonstrates the optimization of reaction conditions, showcasing techniques that could be applied to synthesize structurally similar compounds like "5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid" (Duan Yuan-fu, 2011).
Pharmacological Intermediates
Studies on pyrazole derivatives highlight their role as pharmaceutical intermediates. For example, the analysis of plasma concentration of DAAO inhibitors suggests the relevance of pyrazole compounds in modifying pharmacokinetics, indicating potential pharmacological applications (N. Haruta et al., 2011).
Chemical Reactions and Mechanisms
Research into the cyclocondensation reactions of aminopyrazoles with various acids and aldehydes sheds light on the synthesis of pyrazolopyridines and related compounds, offering insights into the chemical behavior and potential reactivity of pyrazole-based acids (V. A. Chebanov et al., 2007).
Antimicrobial Applications
The study of metal complexes of methylpyrazole carboxylic acids has revealed significant antimicrobial activity, suggesting potential for developing new antimicrobial agents (Ananyakumari Santra et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are often studied for their biological activities. For example, 3-Methylpyrazole-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
Direcciones Futuras
The future directions for “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives are a significant area of research in organic chemistry due to their versatility and potential for various applications in fields such as biological, physical-chemical, material science, and industrial fields .
Propiedades
IUPAC Name |
5-cyclopentyl-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEXUVGWEXTESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

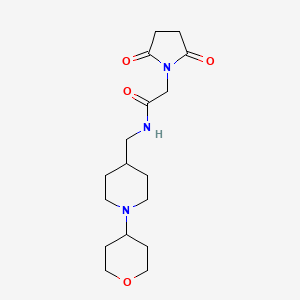
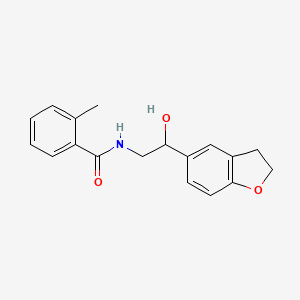
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)
![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
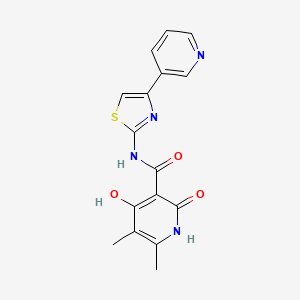
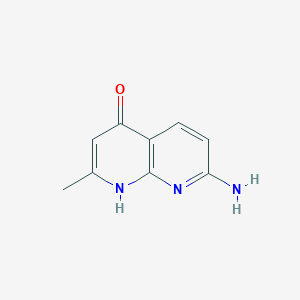

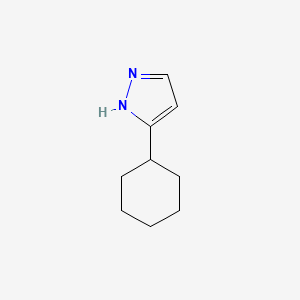
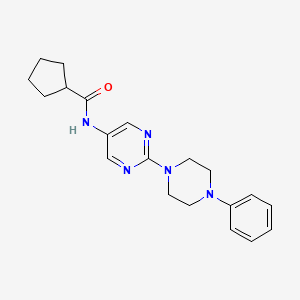

![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)